![molecular formula C46H46B2O9 B3105138 3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one CAS No. 1522117-83-4](/img/structure/B3105138.png)
3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one
Übersicht
Beschreibung
The compound contains several functional groups including benzyl groups, a spiro[isobenzofuran-1,9’-xanthen]-3-one group, and boronic ester groups (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The presence of these groups suggests that this compound could be involved in various chemical reactions .
Chemical Reactions Analysis
The boronic ester groups in this compound can participate in various chemical reactions. For example, they can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Wissenschaftliche Forschungsanwendungen
Fluorescent Probe for Intracellular H2O2 Production
FBBBE is a derivatized fluorescein compound that is used to detect the production of hydrogen peroxide (H2O2) by cells . Intracellular H2O2, but not extracellular H2O2, initiates the conversion of FBBBE to fluorescein, resulting in an increase in intracellular fluorescence . This application is particularly useful in biological and medical research, where understanding the role of reactive oxygen species like H2O2 is crucial .
Biochemical Research
FBBBE falls under the category of biochemicals, which are used extensively in scientific research . These compounds are often used in experiments to understand the functions of various biological molecules, study the effects of these molecules on biological systems, and develop new drugs and therapies .
Labeling & Detection
FBBBE is also used in the field of labeling and detection . It can be used to label specific molecules or cells, making them easier to identify and study under a microscope . This is particularly useful in biological and medical research, where it’s important to track the behavior of specific cells or molecules .
Research in Oxidative Stress & Reactive Species
FBBBE is used in research related to oxidative stress and reactive species . Oxidative stress is a state that occurs when there’s an imbalance between the production of free radicals and the body’s ability to counteract their harmful effects. Reactive species like H2O2 are often involved in this process .
Fluorescence Applications
FBBBE has applications in fluorescence-based research . It can be used as a fluorescent probe, allowing researchers to visualize certain biological processes and structures . This is particularly useful in cell biology and biochemistry, where fluorescence microscopy is a common technique .
Theranostics
The fluorescent properties of FBBBE can also be utilized in theranostics, a field that combines therapy and diagnostics . For instance, it can be used to monitor the effectiveness of a treatment by visualizing the response of cells or tissues .
Wirkmechanismus
Target of Action
The primary target of FBBBE is hydrogen peroxide (H2O2) . H2O2 is a reactive oxygen species (ROS) that plays a crucial role in various biological processes, including cell signaling, immune response, and aging.
Mode of Action
FBBBE is used to detect the production of H2O2 by cells . It can be triggered by intracellular H2O2 and converted to fluorescein, resulting in an increase in intracellular fluorescence . This conversion allows for the detection and quantification of H2O2 production within cells.
Result of Action
The primary result of FBBBE’s action is the generation of a fluorescent signal that corresponds to the level of H2O2 within cells . This allows researchers to monitor H2O2 production in real-time, providing valuable insights into cellular processes and responses.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3',6'-bis[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H46B2O9/c1-42(2)43(3,4)55-47(54-42)31-17-13-29(14-18-31)27-50-33-21-23-37-39(25-33)52-40-26-34(22-24-38(40)46(37)36-12-10-9-11-35(36)41(49)53-46)51-28-30-15-19-32(20-16-30)48-56-44(5,6)45(7,8)57-48/h9-26H,27-28H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXLQKOGCSYSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)OCC7=CC=C(C=C7)B8OC(C(O8)(C)C)(C)C)C9=CC=CC=C9C(=O)O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H46B2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105055.png)
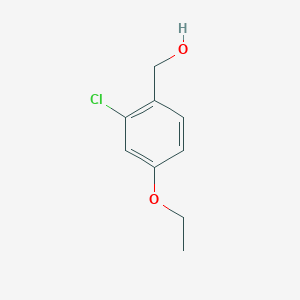
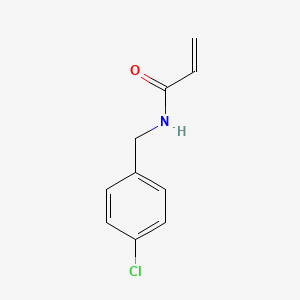
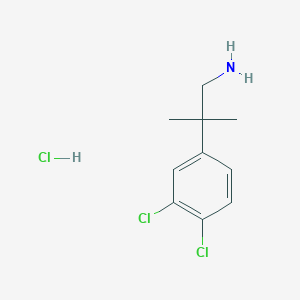
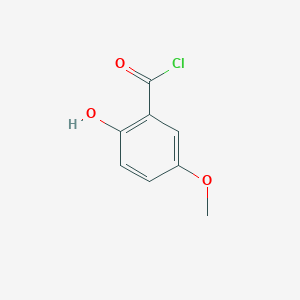

![3-Thia-8-azabicyclo[3.2.1]octane](/img/structure/B3105091.png)
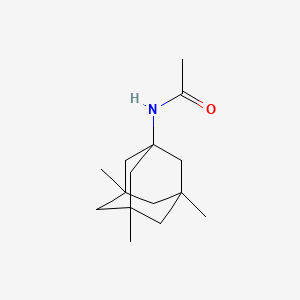
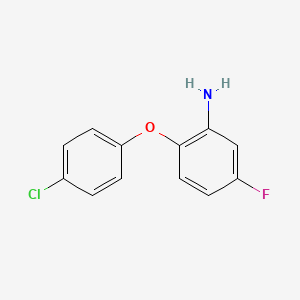
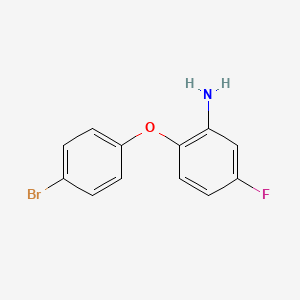
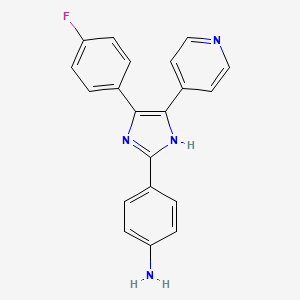
![3-[(2-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B3105137.png)

